头孢美唑内酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cefmetazole is a cephalosporin antibiotic used to treat a variety of bacterial infections . It is a semisynthetic cephamycin antibiotic with a broad spectrum of activity against both gram-positive and gram-negative microorganisms . It has a high rate of efficacy in many types of infection and to date no severe side effects have been noted .

Molecular Structure Analysis

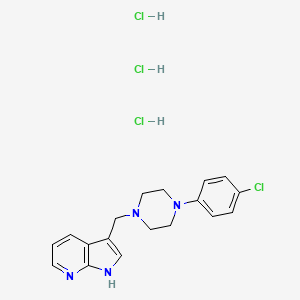

The molecular formula of Cefmetazole is C15H17N7O5S3 . The chemical structure of cefmetazole, like that of several other cephalosporins, contains an N-methylthiotetrazole (NMTT or 1-MTT) side chain .

Chemical Reactions Analysis

Cefmetazole is more active than 1st-generation cephalosporins against indole-positive Proteus, Serratia, anaerobic gram-negative bacilli (including B. fragilis), and some E. coli, Klebsiella, and P. mirabilis, but is less active than cefoxitin or cefotetan against most gram-negative bacilli .

Physical and Chemical Properties Analysis

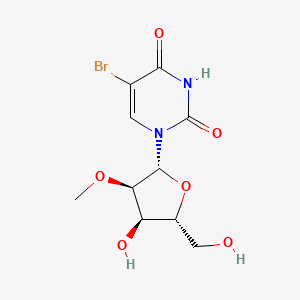

The average weight of Cefmetazole is 471.534 and the monoisotopic weight is 471.045328759 . The molecular formula of Cefmetazole Lactone is C13H13N3O5S2 and its molecular weight is 355.39 .

科学研究应用

ESBL 产生肠杆菌科细菌引起的菌血症治疗

头孢美唑已被用于治疗由扩展谱β-内酰胺酶(ESBL)产生肠杆菌科细菌引起的菌血症 . 一项回顾性研究发现,头孢美唑在治疗由ESBL产生肠杆菌科细菌引起的菌血症患者方面是有效的 . 该研究表明,头孢美唑是治疗此类菌血症的碳青霉烯类药物的耐受性良好的替代品 .

碳青霉烯类药物对抗ESBL产生大肠杆菌感染的替代品

头孢美唑作为ESBL产生大肠杆菌(ESBL-EC)感染的药物干预措施受到了关注 . 一项研究旨在调查头孢美唑对抗ESBL-EC的药代动力学/药效学(PK/PD)特征 . 该研究发现,头孢美唑对ESBL-EC具有时间依赖性杀菌活性,并且需要达到“f T>MIC”≥69.6%才能治疗ESBL-EC感染 .

ESBL 产生肠杆菌科细菌引起的尿路感染治疗

头孢美唑治疗ESBL产生肠杆菌科细菌引起的尿路感染的最佳方案尚不明确 . 一项研究发现,头孢美唑的药代动力学/药效学目标是70% T > MIC,这表明其具有杀菌活性 .

作用机制

Target of Action

Cefmetazole Lactone, a cephalosporin antibiotic, primarily targets penicillin-binding proteins (PBPs) in bacteria . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics .

Mode of Action

The bactericidal activity of Cefmetazole Lactone results from the inhibition of cell wall synthesis via its affinity for penicillin-binding proteins (PBPs) . By binding to these proteins, Cefmetazole Lactone disrupts the process of cell wall synthesis, leading to the death of the bacteria .

Biochemical Pathways

Cefmetazole Lactone affects the biochemical pathway responsible for bacterial cell wall synthesis . By inhibiting this pathway, it prevents the formation of a key component of the bacterial cell structure, leading to cell death .

Pharmacokinetics

The pharmacokinetics of Cefmetazole Lactone allow for parenteral administration (intravenous or intramuscular) 2-3 times daily for the treatment of infection . The drug’s pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), impact its bioavailability and effectiveness in treating infections .

Result of Action

The primary result of Cefmetazole Lactone’s action is the death of the bacteria. By inhibiting cell wall synthesis, the drug causes the bacterial cells to become unstable and eventually die . This leads to the clearance of the bacterial infection.

Action Environment

The action of Cefmetazole Lactone can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. Additionally, the drug’s effectiveness can be influenced by the patient’s health status, including kidney function, which can affect drug clearance . It’s also worth noting that overuse of antibiotics like Cefmetazole Lactone can lead to the emergence of multidrug-resistant bacteria .

安全和危害

未来方向

Cefmetazole has received attention as a pharmaceutical intervention for extended-spectrum beta-lactamase-producing Escherichia coli (ESBL-EC) infections . A study aimed to investigate the pharmacokinetics/pharmacodynamics (PK/PD) characteristics of Cefmetazole against ESBL-EC . The findings suggest that Cefmetazole is a well-tolerated alternative to Carbapenems for treating bacteremia caused by ESBL-producing Enterobacterales .

生化分析

Biochemical Properties

Cefmetazole Lactone plays a significant role in biochemical reactions. It inhibits bacterial cell wall synthesis in a way similar to the penicillins . The bactericidal activity of Cefmetazole Lactone results from its affinity for penicillin-binding proteins (PBPs), which are essential for cell wall synthesis .

Cellular Effects

Cefmetazole Lactone exerts various effects on cells and cellular processes. It is more active than first-generation cephalosporins against indole-positive Proteus, Serratia, anaerobic gram-negative bacilli (including B. fragilis), and some E. coli, Klebsiella, and P. mirabilis . It is less active than cefoxitin or cefotetan against most gram-negative bacilli .

Molecular Mechanism

The molecular mechanism of action of Cefmetazole Lactone involves the inhibition of cell wall synthesis via its affinity for penicillin-binding proteins (PBPs) . This binding interaction disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death .

Dosage Effects in Animal Models

In animal models, the effects of Cefmetazole Lactone can vary with different dosages . A study on dogs suggested that Cefmetazole Lactone possesses time-dependent bactericidal activities against ESBL-EC and is required to achieve “f T>MIC” ≥69.6% for the treatment of ESBL-EC infections .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the periplasmic space where it can interact with penicillin-binding proteins to inhibit cell wall synthesis .

属性

IUPAC Name |

2-(cyanomethylsulfanyl)-N-[(4S,5R)-4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O5S2/c1-20-13(15-8(17)6-22-3-2-14)11(19)16-9-7(4-21-10(9)18)5-23-12(13)16/h12H,3-6H2,1H3,(H,15,17)/t12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWIXGITSXCYTK-OLZOCXBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C2N(C1=O)C3=C(COC3=O)CS2)NC(=O)CSCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@]1([C@@H]2N(C1=O)C3=C(COC3=O)CS2)NC(=O)CSCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-Oxo-5-fluoro-10-(dimethylamino)-3H-benzo[c]xanthene-7-yl]terephthalic acid](/img/structure/B570683.png)

![7-Benzyl-4-[(4-hydroxyphenyl)methyl]-2,5,8-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-3,5,7,10(15),11,13-hexaene-3,13-diol](/img/structure/B570697.png)

![(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B570698.png)